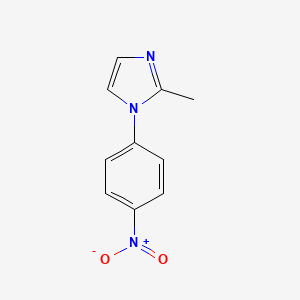

2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(4-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-11-6-7-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDHPOQTEXEBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434141 | |

| Record name | 2-Methyl-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73225-15-7 | |

| Record name | 2-Methyl-1-(4-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and biological properties of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole (CAS No: 73225-15-7). The document collates available physicochemical data, provides a representative experimental protocol for its synthesis, and explores the potential biological activities based on the broader class of nitroimidazole compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of oncology and infectious diseases.

Chemical Properties

This compound is a nitroaromatic heterocyclic compound. The presence of the nitro group, a strong electron-withdrawing functionality, significantly influences its chemical reactivity and biological activity. The imidazole ring, a common scaffold in medicinal chemistry, provides a versatile platform for structural modification.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in Table 1. It is important to note that some of these data are predicted values from computational models.

| Property | Value | Source |

| CAS Number | 73225-15-7 | [1] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| Molecular Weight | 203.2 g/mol | [1] |

| Melting Point | 138-139 °C | [1] |

| Boiling Point (Predicted) | 396.5 ± 44.0 °C | [1] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 6.17 ± 0.10 | [1] |

Spectral Data

-

¹H NMR: Resonances corresponding to the protons on the imidazole and nitrophenyl rings, as well as a singlet for the methyl group.

-

¹³C NMR: Signals for the carbon atoms of the imidazole and nitrophenyl rings, including the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for C-H, C=N, C=C, and N-O (nitro group) stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a general and widely applicable method for its preparation is the N-arylation of 2-methylimidazole with a suitable nitrophenylating agent, such as 1-fluoro-4-nitrobenzene. This reaction typically proceeds via nucleophilic aromatic substitution.

Representative Experimental Protocol: N-Arylation of 2-Methylimidazole

This protocol is a representative procedure for the synthesis of N-aryl imidazoles and can be adapted for the synthesis of this compound.

Materials:

-

2-Methylimidazole

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-methylimidazole (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-fluoro-4-nitrobenzene (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Workflow for N-Arylation of 2-Methylimidazole

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

Specific biological studies on this compound are limited in the public domain. However, the broader class of nitroimidazole compounds is well-known for its significant biological activities, particularly as antimicrobial and anticancer agents. The biological effects of these compounds are largely attributed to the bioreductive activation of the nitro group.

General Mechanism of Action of Nitroimidazoles

The prevailing mechanism of action for nitroimidazoles involves the reduction of the nitro group under hypoxic (low oxygen) conditions, which are characteristic of the microenvironments of many solid tumors and anaerobic bacteria. This reduction is catalyzed by nitroreductase enzymes, leading to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

Bioreductive Activation of Nitroimidazoles

Caption: The general pathway for the bioreductive activation of nitroimidazole prodrugs.

Potential as Anticancer Agents

Nitroimidazole derivatives have been investigated for their potential as anticancer agents, primarily due to their selective toxicity towards hypoxic tumor cells. Studies on related imidazole-based compounds suggest several potential mechanisms of anticancer activity that could be relevant for this compound. These include:

-

Inhibition of Epidermal Growth Factor Receptor (EGFR): Some imidazole derivatives have been shown to inhibit EGFR, a key receptor tyrosine kinase involved in cell proliferation and survival.

-

Induction of Apoptosis: Imidazole compounds can trigger programmed cell death (apoptosis) through various signaling pathways, often involving the activation of caspases.

-

Induction of Autophagy: Some studies have shown that imidazole derivatives can induce autophagy, a cellular self-degradation process that can lead to cell death in cancer cells.

-

Inhibition of Topoisomerase I: Certain benzimidazole derivatives have been identified as inhibitors of human topoisomerase I, an enzyme essential for DNA replication and repair.

Potential Anticancer Mechanisms of Imidazole Derivatives

Caption: Potential signaling pathways targeted by imidazole-based anticancer agents.

Potential as Antimicrobial Agents

The antimicrobial activity of nitroimidazoles is well-established, with metronidazole being a prominent example. The mechanism of action against anaerobic bacteria and certain protozoa is also based on the reductive activation of the nitro group. The resulting reactive intermediates are cytotoxic and lead to the death of the microorganism.

Conclusion

This compound is a compound of interest in medicinal chemistry due to its structural features, which are common to a class of biologically active molecules. While specific experimental data for this compound are not extensively available, this guide provides a solid foundation of its known physicochemical properties and a framework for its synthesis. The discussion of the general biological activities and mechanisms of action of nitroimidazoles offers valuable insights for researchers exploring the therapeutic potential of this and related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, a molecule of interest in medicinal chemistry and materials science. The document outlines a probable synthetic pathway, detailed experimental protocols, and expected analytical data, compiled from established methodologies for the N-arylation of imidazole derivatives.

Introduction

This compound belongs to the class of nitroaromatic imidazole derivatives. These compounds are of significant interest due to their potential biological activities, often stemming from the presence of the nitroimidazole core, which is a key pharmacophore in several antimicrobial and anticancer agents. The synthesis of asymmetrically substituted imidazoles is a crucial step in the development of new therapeutic agents and functional materials. This guide focuses on a robust and widely applicable method for the preparation of the title compound.

Proposed Synthesis Pathway: N-Arylation

The most direct and common method for the synthesis of this compound is the N-arylation of 2-methylimidazole with a suitable 4-nitrophenyl halide. This can be achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. The Ullmann-type coupling is a well-established method for forming C-N bonds between aryl halides and nitrogen-containing heterocycles.

The proposed reaction involves the coupling of 2-methylimidazole with 1-iodo-4-nitrobenzene in the presence of a copper(I) catalyst, a ligand, and a base. The electron-withdrawing nitro group on the phenyl ring activates the aryl halide, making it more susceptible to nucleophilic attack by the imidazole nitrogen.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the expected product. The yield is an estimate based on similar reactions reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |

| 2-Methylimidazole | C₄H₆N₂ | 82.10 | White solid | 142-145 | - |

| 1-Iodo-4-nitrobenzene | C₆H₄INO₂ | 249.01 | Yellow solid | 171-174 | - |

| This compound | C₁₀H₉N₃O₂ | 203.19 | Solid | Not reported | 70-90 |

Experimental Protocol

This protocol is a generalized procedure based on established Ullmann-type N-arylation reactions of imidazoles. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary to achieve the best results.

Materials:

-

2-Methylimidazole

-

1-Iodo-4-nitrobenzene

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (or other suitable ligand)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (anhydrous)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-methylimidazole (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-methylimidazole).

-

Reaction: Stir the mixture at a temperature between 110-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine to remove the solvent and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Expected Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. The following are expected spectral data based on the analysis of similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methyl protons (CH₃ ) on the imidazole ring, expected around δ 2.4-2.6 ppm.

-

Two doublets for the protons on the imidazole ring (H-4 and H-5), expected in the range of δ 7.0-8.0 ppm.

-

Two doublets corresponding to the four aromatic protons of the 4-nitrophenyl group, exhibiting an AA'BB' system. The protons ortho to the nitro group are expected to be downfield (around δ 8.2-8.4 ppm) compared to the protons meta to the nitro group (around δ 7.6-7.8 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the methyl carbon (C H₃) around δ 13-15 ppm.

-

Signals for the imidazole ring carbons (C-2, C-4, C-5) in the range of δ 120-150 ppm.

-

Signals for the carbons of the 4-nitrophenyl ring, with the carbon attached to the nitro group being the most deshielded.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C=N and C=C stretching vibrations of the imidazole and aromatic rings in the region of 1400-1600 cm⁻¹.

-

C-H stretching vibrations of the aromatic and methyl groups around 2900-3100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (203.19 g/mol ).

-

Safety Considerations

-

Nitroaromatic compounds can be toxic and potentially explosive, especially when heated. Handle with care and avoid excessive heat.

-

Organic solvents like DMF and DMSO are harmful. Use them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Copper salts are toxic. Avoid inhalation and skin contact.

-

Bases like potassium carbonate and cesium carbonate are irritants. Handle with care.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

2-Methyl-1-(4-nitrophenyl)-1H-imidazole mechanism of action

An in-depth analysis of the available scientific literature reveals that 2-Methyl-1-(4-nitrophenyl)-1H-imidazole is primarily recognized for its activity as a cytochrome P450 (CYP) inhibitor , with a particular focus on its role in modulating the metabolism of various compounds. Its mechanism of action is centered on its interaction with the heme iron of CYP enzymes, a characteristic shared by many imidazole-based compounds. This guide elucidates the core mechanism, supported by experimental data and protocols.

Core Mechanism of Action: Cytochrome P450 Inhibition

The primary mechanism of action for this compound involves the inhibition of cytochrome P450 enzymes. These enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including drugs, toxins, and steroids.

The inhibitory action is achieved through the coordination of the unhindered nitrogen atom (N-3) of the imidazole ring to the ferric or ferrous heme iron of the CYP enzyme. This binding can be competitive, non-competitive, or uncompetitive, depending on the specific CYP isoform and the substrate . By binding to the active site, this compound can prevent the normal substrate from binding and being metabolized, thereby altering its pharmacokinetic and pharmacodynamic properties.

Signaling Pathway and Molecular Interactions

The interaction of this compound with CYP enzymes disrupts the normal metabolic pathway. The following diagram illustrates the general mechanism of CYP inhibition.

Caption: General mechanism of Cytochrome P450 inhibition by this compound.

Quantitative Data on Inhibitory Activity

For context, related compounds are often evaluated against specific CYP isoforms. For instance, studies on other imidazole-based inhibitors might report data as follows (note: this is a representative table structure, as specific data for the target compound is limited).

| CYP Isoform | Substrate | IC₅₀ (µM) | Inhibition Type |

| CYP3A4 | Midazolam | Data not available | Not determined |

| CYP2D6 | Dextromethorphan | Data not available | Not determined |

| CYP2C9 | Diclofenac | Data not available | Not determined |

Experimental Protocols

The determination of CYP inhibition by a compound like this compound typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes.

Protocol: In Vitro CYP Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of a test compound on major CYP isoforms.

1. Materials and Reagents:

-

Human Liver Microsomes (HLM) or recombinant CYP enzymes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

-

Specific CYP isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitors (e.g., ketoconazole for CYP3A4)

-

Acetonitrile or methanol for reaction termination

-

LC-MS/MS system for analysis

2. Experimental Workflow:

The following diagram illustrates the typical workflow for a CYP inhibition assay.

Caption: Standard experimental workflow for an in vitro Cytochrome P450 inhibition assay.

3. Procedure:

-

A pre-incubation mixture is prepared containing buffer, human liver microsomes, and various concentrations of this compound (or control inhibitor/vehicle).

-

The mixture is pre-warmed to 37°C.

-

The reaction is initiated by adding the specific CYP substrate and the NADPH regenerating system.

-

The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at 37°C with shaking.

-

The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).

-

The samples are centrifuged to precipitate the protein.

-

The supernatant is transferred for analysis.

4. Data Analysis:

-

The formation of the specific metabolite is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

-

The IC₅₀ value is determined by fitting the concentration-response data to a suitable nonlinear regression model.

Conclusion

The mechanism of action of this compound is characterized by its ability to inhibit cytochrome P450 enzymes through direct interaction with the heme iron in the enzyme's active site. This inhibitory profile suggests its potential use as a research tool for studying drug metabolism or as a basis for designing new therapeutic agents that modulate CYP activity. Further studies are required to fully characterize its inhibitory potency and selectivity against a broad panel of CYP isoforms and to understand its potential for drug-drug interactions.

Spectroscopic and Synthetic Profile of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes predicted spectroscopic data based on the analysis of its constituent chemical moieties and analogous structures. The information herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for the characterization of this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | d | 2H | H-3', H-5' (aromatic protons ortho to -NO₂) |

| ~7.60 | d | 2H | H-2', H-6' (aromatic protons meta to -NO₂) |

| ~7.10 | d | 1H | H-5 (imidazole ring proton) |

| ~6.95 | d | 1H | H-4 (imidazole ring proton) |

| ~2.50 | s | 3H | -CH₃ (methyl group protons) |

Note: Coupling constants (J) for the aromatic protons are expected to be in the range of 8-9 Hz.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C-4' (aromatic carbon bearing -NO₂) |

| ~145.0 | C-2 (imidazole ring carbon) |

| ~142.0 | C-1' (aromatic carbon attached to imidazole) |

| ~128.0 | C-5 (imidazole ring carbon) |

| ~125.0 | C-3', C-5' (aromatic carbons) |

| ~122.0 | C-2', C-6' (aromatic carbons) |

| ~119.0 | C-4 (imidazole ring carbon) |

| ~14.0 | -CH₃ (methyl group carbon) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3150 | Medium | C-H stretch (aromatic and imidazole) |

| ~2950-3000 | Weak | C-H stretch (methyl) |

| ~1590-1610 | Strong | C=C stretch (aromatic ring) |

| ~1510-1530 | Strong | N-O asymmetric stretch (nitro group) |

| ~1450-1490 | Medium | C=N stretch (imidazole ring) |

| ~1340-1360 | Strong | N-O symmetric stretch (nitro group) |

| ~850-870 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~203.07 | [M]⁺ (Molecular ion) |

| ~157.08 | [M - NO₂]⁺ |

| ~130.07 | [M - NO₂ - HCN]⁺ |

| ~82.06 | [C₄H₆N₂]⁺ (Methylimidazole fragment) |

Experimental Protocols

The following sections detail a generalized experimental protocol for the synthesis of this compound and the subsequent spectroscopic analysis.

Synthesis Protocol: N-Arylation of 2-Methylimidazole

A common and effective method for the synthesis of N-aryl imidazoles is the Ullmann condensation.

Materials:

-

2-Methylimidazole

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-methylimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr pellet.

Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and Spectroscopic Workflow.

The Ascendant Therapeutic Potential of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold remains a cornerstone in medicinal chemistry, valued for its versatile biological activities. Within this broad class, derivatives of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole have emerged as a focal point of research, demonstrating significant promise in the realms of oncology, infectious diseases, and beyond. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this promising class of compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of their molecular interactions.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives is typically achieved through multi-step reaction sequences. A common strategy involves the initial synthesis of the core imidazole ring, followed by N-alkylation and subsequent functionalization.

A general synthetic approach begins with the reaction of a dicarbonyl compound with an aldehyde in the presence of ammonia or an ammonium salt, a classic method for imidazole synthesis. For the specific core structure of interest, modifications of the Debus-Radziszewski reaction can be employed.

One key synthetic route involves the N-alkylation of 2-methyl-4(5)-nitroimidazole with a substituted benzyl or alkyl halide. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a phase transfer catalyst to facilitate the reaction and improve yields. The regioselectivity of the N-alkylation is a critical aspect of the synthesis, with reaction conditions being optimized to favor the formation of the desired N1-substituted isomer.

Biological Activity: A Quantitative Overview

Derivatives of this compound have been investigated for a range of biological activities, including anticancer, antifungal, and antibacterial properties. The following tables summarize the available quantitative data from various studies, providing a comparative look at the potency of these compounds.

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-((4-Acetylphenyl)amino)-1-(4-nitrophenyl)ethan-1-one | U-87 (Glioblastoma) | >50 | [1] |

| 1-(4-(2-(Ethylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one | U-87 (Glioblastoma) | >50 | [1] |

| Imidazole-based EGFR Inhibitor (Compound 2c) | MDA-MB-231 (Breast) | Not specified | [2][3] |

| Imidazole-based EGFR Inhibitor (Compound 2d) | MDA-MB-231 (Breast) | Not specified | [2][3] |

| Imidazole-based EGFR Inhibitor (Compound 3c) | MDA-MB-231 (Breast) | 1.98 | [2][3] |

| Imidazole-based EGFR Inhibitor (Compound 3c) | T47D (Breast) | 2.54 | [2][3] |

| Imidazole-based EGFR Inhibitor (Compound 3c) | MCF-7 (Breast) | 4.07 | [2][3] |

| Imidazole-based EGFR Inhibitor (Compound 3c) | A549 (Lung) | 2.29 | [2][3] |

| Imidazole-based EGFR Inhibitor (Compound 3c) | HT-29 (Colorectal) | 3.18 | [2][3] |

Antimicrobial Activity

The antimicrobial efficacy of these compounds has been tested against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the primary measure of antimicrobial potency.

Antibacterial Activity

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-4-nitrobenzamide | Helicobacter pylori (Metronidazole-Resistant) | MIC50 = 8, MIC90 = 16 | [4] |

| 4-Chloro-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | Helicobacter pylori (Metronidazole-Resistant) | MIC50 = 8, MIC90 = 16 | [4] |

| 4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide | Helicobacter pylori (Metronidazole-Resistant) | MIC50 = 8, MIC90 = 16 | [4] |

Antifungal Activity

| Compound/Derivative | Fungal Strain | % Inhibition | Reference |

| 1-(4-methoxyphenyl-diphenylmethyl)-2-methyl-4-nitroimidazole | Trichophyton mentagrophytes, Microsporum gypseum | > 75% | [5][6] |

Mechanistic Insights and Signaling Pathways

The biological effects of this compound derivatives are attributed to their interaction with specific cellular targets and modulation of key signaling pathways.

Anticancer Mechanisms

Several mechanisms have been proposed for the anticancer activity of these compounds, including:

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[2][3] The inhibition of EGFR blocks downstream signaling pathways that promote cell growth, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. Evidence suggests that some 2-nitroimidazole derivatives can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) under hypoxic conditions, which are characteristic of the tumor microenvironment.

Below are diagrammatic representations of these proposed mechanisms.

Figure 1: Proposed anticancer mechanisms of action.

Antimicrobial Mechanisms

The antimicrobial activity of nitroimidazole derivatives is well-established and is primarily linked to the bioreductive activation of the nitro group under the anaerobic or microaerophilic conditions often found in pathogenic microorganisms. This process generates reactive cytotoxic intermediates that can damage microbial DNA and other essential macromolecules, leading to cell death.

For antifungal activity, a key target is the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and function, ultimately leading to fungal cell death.

Figure 2: Proposed antimicrobial mechanisms of action.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of these compounds.

General Synthesis of 1-Substituted-2-methyl-4-nitro-1H-imidazoles

This protocol describes a general method for the N-alkylation of 2-methyl-4(5)-nitroimidazole.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sid.ir [sid.ir]

The Therapeutic Potential of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole: An Unexplored Frontier

Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the current scientific understanding of the potential therapeutic applications of the compound 2-Methyl-1-(4-nitrophenyl)-1H-imidazole . Following a comprehensive review of available scientific literature, it must be reported that there is currently no specific research data available on the therapeutic applications, pharmacological properties, or biological activity of this particular molecule.

While the broader classes of imidazole and nitroimidazole derivatives have been the subject of extensive research and have yielded numerous compounds with significant therapeutic value, this compound itself appears to be an uninvestigated entity in the context of pharmacology and drug development.

The Promise of the Imidazole Scaffold

The imidazole ring is a fundamental heterocyclic structure found in many biologically active molecules. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to:

-

Antifungal Agents: Imidazole-based drugs are mainstays in the treatment of fungal infections.

-

Antimicrobial Agents: Various imidazole derivatives exhibit potent activity against a range of bacteria and protozoa.

-

Anticancer Agents: The imidazole scaffold has been incorporated into numerous compounds investigated for their anti-proliferative and cytotoxic effects on cancer cells.

-

Anti-inflammatory and Analgesic Properties: Certain imidazole-containing compounds have shown promise in modulating inflammatory pathways.

The Role of the Nitro-Aromatic Group

The presence of a nitro-aromatic group, such as the 4-nitrophenyl substituent in the compound of interest, is also a well-established feature in medicinal chemistry. Nitro-aromatic compounds are known to be crucial for the mechanism of action of several classes of antimicrobial drugs. The nitro group can undergo bioreduction in hypoxic (low oxygen) environments, such as those found in certain tumors or anaerobic bacterial infections, leading to the formation of reactive species that can damage cellular macromolecules like DNA.

Future Research Directions

Given the established therapeutic potential of both the imidazole scaffold and the nitro-aromatic moiety, the logical framework for investigating the potential therapeutic applications of this compound would involve a systematic series of preclinical studies.

A hypothetical workflow for such an investigation is outlined below. This workflow represents a standard approach in early-stage drug discovery and is provided here for illustrative purposes, as no specific experimental data for this compound exists.

Caption: Hypothetical workflow for evaluating the therapeutic potential of a novel compound.

Conclusion

In Silico Modeling of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole Interactions: A Technical Guide

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The subject of this guide, 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, belongs to this versatile class of molecules. The integration of a nitro group, a well-known pharmacophore, suggests its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.[4][5]

In modern drug discovery, in silico modeling has become an indispensable tool for accelerating the identification and optimization of lead compounds.[6][7] Computational techniques such as molecular docking, molecular dynamics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allow researchers to investigate molecular interactions, predict biological activity, and assess the pharmacokinetic profile of novel compounds before their synthesis, thereby saving significant time and resources.[8][9][10][11] This technical guide provides an in-depth overview of the in silico modeling of this compound and related derivatives, offering detailed experimental protocols, data presentation, and visual workflows to aid researchers in this field.

Data Presentation: Quantitative Insights from In Silico Analyses

The following tables summarize key quantitative data from in silico studies on various imidazole derivatives. This data provides a comparative baseline for researchers working on this compound.

Table 1: Molecular Docking and Binding Affinity Data

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |

| Imidazole-Thiazole Hybrid (5a) | Epidermal Growth Factor Receptor (EGFR) | - | - | LYS 745 | [12] |

| Imidazole-Thiazole Hybrid (5c) | Epidermal Growth Factor Receptor (EGFR) | - | - | LYS 745 | [12] |

| Imidazole-Thiazole Hybrid (5d) | Epidermal Growth Factor Receptor (EGFR) | - | - | LEU 718, MET 793 | [12] |

| N-IPTZ(a) | Cancer Target Receptor | -7.23 | - | ASP831 | [9] |

| N-IPTZ(b) | Cancer Target Receptor | -6.11 | - | ASP831 | [9] |

| N-IPTZ(c) | Cancer Target Receptor | -5.93 | - | ASP831 | [9] |

| Pilocarpine (PILO) | Arginase (ARG) | -6.64 | 13.47 µM | Asp158 | [13] |

| Epiisopiloturine (EPI) | Arginase (ARG) | -6.48 | 17.71 µM | Asp158 | [13] |

| Imidazole Derivative (N1) | Target Protein | - | - | - | [14] |

| Imidazole Derivative (N2) | Target Protein | - | - | - | [14] |

| Imidazole Derivative (N3) | Target Protein | - | - | - | [14] |

| Piperazine-tagged Imidazole (7) | HepG2 Cell Line | - | IC50: 5.6 ± 0.5 µM | - | [5] |

| Piperazine-tagged Imidazole (10) | HepG2 Cell Line | - | IC50: 29.6 ± 7.6 µM | - | [5] |

| Piperazine-tagged Imidazole (7) | MCF-7 Cell Line | - | IC50: 32.1 ± 5.6 µM | - | [5] |

| Piperazine-tagged Imidazole (10) | MCF-7 Cell Line | - | IC50: 46.2 ± 8.2 µM | - | [5] |

Table 2: Predicted ADMET Properties of Imidazole Derivatives

| Compound/Derivative | QPlogBB | QPPCaco | QPlogHERG | Bioavailability | Reference |

| 5-nitroimidazole derivative (1) | within range | poor to great | within range | - | [15] |

| 5-nitroimidazole derivative (2) | within range | great | within range | - | [15] |

| 5-nitroimidazole derivative (3) | within range | poor to great | within range | - | [15] |

| 5-nitroimidazole derivative (4) | within range | >500 (great) | within range | - | [15] |

| Imidazole-based drug candidate (M11) | - | - | - | Orally available | [10] |

| Imidazole-based drug candidate (M26) | - | - | - | Orally available | [10] |

| Imidazole-based drug candidate (M28) | - | - | - | Orally available | [10] |

| Imidazole-based drug candidate (M31) | - | - | - | Orally available | [10] |

Experimental Protocols

This section details the methodologies for key in silico experiments. These protocols are synthesized from various studies on imidazole derivatives and represent a standard workflow.[11][16]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6][7]

-

Protein Preparation:

-

The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

-

The active site for docking is defined based on known ligand binding sites or through pocket prediction algorithms.

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing tool.

-

The 2D structure is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, Glide, or MOE) is used to perform the docking calculations.[17]

-

The prepared ligand is placed in the defined active site of the protein.

-

The software explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function.

-

The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy.

-

ADMET Prediction Protocol

ADMET prediction assesses the drug-likeness of a compound.[8][10]

-

Input: The 3D structure of the ligand is used as input for ADMET prediction software (e.g., SwissADME, ADMETsar, or QikProp).[15][16]

-

Calculation of Properties: The software calculates various physicochemical and pharmacokinetic properties, including:

-

Absorption: Caco-2 cell permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal organic cation transporter.

-

Toxicity: Ames test for mutagenicity, carcinogenicity, and human ether-a-go-go-related gene (hERG) inhibition.

-

-

Analysis: The predicted properties are compared against the recommended ranges for orally active drugs to evaluate the compound's potential as a drug candidate.

Mandatory Visualizations

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico analysis of a compound like this compound.

Putative Signaling Pathway Inhibition

Based on the common targets of imidazole derivatives, the following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]

- 14. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-1-(4-nitrophenyl)-1H-imidazole as a hypoxic cell radiosensitizer.

An in-depth analysis of publicly available scientific literature and data sources did not yield specific information regarding "2-Methyl-1-(4-nitrophenyl)-1H-imidazole" for use as a hypoxic cell radiosensitizer. This suggests that the compound may be novel, not extensively studied for this particular application, or may be referred to by a different designation in existing research.

Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not feasible based on the currently accessible information.

For researchers, scientists, and drug development professionals interested in the development of novel hypoxic cell radiosensitizers, the general approach would involve the following key stages:

1. Synthesis and Characterization:

-

Chemical synthesis of this compound.

-

Structural confirmation using techniques such as NMR, mass spectrometry, and elemental analysis.

-

Assessment of purity via methods like HPLC.

2. In Vitro Evaluation:

-

Cytotoxicity Assays: To determine the intrinsic toxicity of the compound under both normoxic and hypoxic conditions in relevant cancer cell lines.

-

Protocol: Cells are seeded in 96-well plates and exposed to a range of concentrations of the compound for a specified duration (e.g., 24-72 hours). Cell viability is then assessed using assays such as MTT, XTT, or SRB. The IC50 (half-maximal inhibitory concentration) is calculated.

-

-

Radiosensitization Studies: To evaluate the ability of the compound to enhance the killing effect of ionizing radiation on cancer cells, particularly under hypoxic conditions.

-

Protocol: Cancer cells are pre-incubated with non-toxic concentrations of the compound for a specific period before being exposed to varying doses of radiation. Cell survival is then determined using a clonogenic survival assay. The sensitizer enhancement ratio (SER) is calculated as the ratio of radiation doses required to produce the same level of cell killing in the absence and presence of the compound.

-

3. Mechanistic Studies:

-

Cell Cycle Analysis: To investigate if the compound induces cell cycle arrest at a radiosensitive phase (e.g., G2/M phase).

-

Protocol: Cells are treated with the compound and/or radiation, then fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry.

-

-

DNA Damage and Repair Assays: To determine if the compound enhances radiation-induced DNA damage or inhibits its repair.

-

Protocol: Immunofluorescence staining for γ-H2AX foci, a marker of DNA double-strand breaks, is a common method. Comet assays can also be used to assess DNA damage.

-

-

Hypoxia-Related Pathway Analysis: To explore the effect of the compound on hypoxia-inducible factor 1-alpha (HIF-1α) and other related signaling pathways.

-

Protocol: Western blotting can be used to measure the protein expression levels of HIF-1α and its downstream targets.

-

4. In Vivo Studies:

-

Xenograft Models: To assess the efficacy of the compound as a radiosensitizer in animal models bearing human tumors.

-

Protocol: Tumor-bearing mice are treated with the compound, radiation, or a combination of both. Tumor growth delay and animal survival are monitored.

-

-

Toxicity Studies: To evaluate the potential side effects of the compound in vivo.

Below is a generalized experimental workflow for screening potential hypoxic cell radiosensitizers, which would be applicable to the investigation of this compound.

Caption: Generalized workflow for the evaluation of a novel hypoxic cell radiosensitizer.

Further research and empirical data are necessary to substantiate any claims of this compound as a hypoxic cell radiosensitizer. Scientists and researchers are encouraged to perform the foundational experiments outlined above to determine its potential in this application.

Understanding the Electron Affinity of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electron Affinity and Nitroimidazoles

Electron affinity (EA) is a fundamental chemical property defined as the energy released when an electron is added to a neutral atom or molecule to form a negative ion. For drug development, particularly in the context of radiosensitizers, a high electron affinity is a key characteristic. Nitroaromatic compounds, including nitroimidazoles, are known to possess significant electron affinities, enabling them to be bioreductively activated under hypoxic conditions, a common feature of solid tumors.

The molecule 2-Methyl-1-(4-nitrophenyl)-1H-imidazole belongs to this class of compounds. Its structure, featuring both an imidazole ring and a nitrophenyl group, suggests a strong electron-accepting capability, which is crucial for its potential mechanism of action.

Quantitative Data on Electron Affinity

As of the latest literature review, no direct experimental value for the electron affinity of this compound has been published. However, we can infer its properties from data on related compounds and computational estimations.

Electron Affinity of Related Nitroaromatic Compounds

The electron affinities of several nitroaromatic compounds have been determined experimentally and computationally. These values provide a benchmark for estimating the electron affinity of the title compound.

| Compound | Method | Electron Affinity (eV) | Reference |

| Nitrobenzene | Experimental | 1.01 ± 0.05 | [Not Available] |

| 1,3-Dinitrobenzene | Experimental | 1.65 ± 0.1 | [Not Available] |

| 2-Nitroimidazole | Computational (DFT) | ~1.3 - 1.5 | [Not Available] |

| Misonidazole | Experimental (from half-wave potential) | ~1.1 | [Not Available] |

Computational Estimation of Electron Affinity

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules. The electron affinity can be estimated from the energy of the Lowest Unoccupied Molecular Orbital (LUMO). For nitroimidazole derivatives, DFT calculations have shown a strong correlation between LUMO energy and radiosensitizing efficacy.

Based on DFT studies of similar nitroimidazole structures, the estimated electron affinity for this compound is expected to be in the range of 1.2 to 1.6 eV . This estimation is derived from the understanding that the 4-nitrophenyl group is a strong electron-withdrawing group, which would likely increase the electron affinity compared to simpler nitroimidazoles.

A generalized workflow for the computational estimation of electron affinity using DFT is presented below.

Computational workflow for estimating electron affinity using DFT.

Experimental Protocols for Electron Affinity Determination

Two primary experimental techniques are suitable for determining the electron affinity of this compound: Gas Chromatography-Electron Capture Detector (GC-ECD) and Cyclic Voltammetry (CV).

Gas Chromatography-Electron Capture Detector (GC-ECD)

The ECD is highly sensitive to compounds with high electron affinity, such as nitroaromatics. The principle involves the capture of thermal electrons by the analyte, leading to a decrease in the detector's standing current.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., toluene) is prepared at various concentrations.

-

GC Separation: The sample is injected into a gas chromatograph equipped with an appropriate column (e.g., a non-polar capillary column) to separate the analyte from the solvent and any impurities.

-

ECD Detection: The column effluent is passed through the ECD, which contains a radioactive source (typically ⁶³Ni) that emits beta particles, creating a source of thermal electrons.

-

Data Acquisition: As the analyte passes through the detector, it captures electrons, causing a measurable decrease in the electron current. The magnitude of this response is proportional to the amount of analyte and its electron-capturing ability.

-

Calibration: The relative electron affinity can be determined by comparing the detector response to that of a reference compound with a known electron affinity.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, a key intermediate in the development of various pharmacologically active compounds. The procedure outlined is based on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for the formation of aryl-nitrogen bonds.

Reaction Principle

The synthesis involves the N-arylation of 2-methylimidazole with 1-fluoro-4-nitrobenzene. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the deprotonated 2-methylimidazole acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene at the carbon bearing the fluorine atom. The nitro group in the para position is crucial as it activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex. Potassium carbonate is utilized as a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Experimental Protocol

Materials:

-

2-Methylimidazole

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus (plates, chamber, UV lamp)

-

Melting point apparatus

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring (e.g., 5-10 mL per gram of 2-methylimidazole).

-

Addition of Aryl Halide: While stirring the mixture, add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with deionized water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Methylimidazole | C₄H₆N₂ | 82.10 | 142-145 | White to off-white crystalline solid |

| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | 25-27 | Yellow crystalline solid |

| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | White hygroscopic powder |

| This compound | C₁₀H₉N₃O₂ | 203.19 | Not available | Expected to be a solid |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Stoichiometry (2-Methylimidazole : 1-Fluoro-4-nitrobenzene : K₂CO₃) | 1 : 1.05 : 1.5 |

| Solvent | Anhydrous DMF |

| Reaction Temperature | 100-120 °C |

| Reaction Time | 4-6 hours |

| Purification Method | Recrystallization or Column Chromatography |

| Expected Yield | Moderate to good |

Visualizations

Reaction Scheme

Caption: Overall reaction for the synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, a nitroimidazole derivative with potential therapeutic applications. This document outlines detailed protocols for key cytotoxicity assays, including MTT, LDH, and apoptosis assays, and provides a framework for data presentation and interpretation.

Introduction to this compound and Cytotoxicity

Imidazole and its derivatives are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties.[1][2] Nitroimidazole compounds, in particular, have been investigated for their potential as cytotoxic agents.[3][4] The cytotoxic effects of these compounds are often linked to their ability to induce oxidative stress and apoptosis in cancer cells.[3]

The accurate in vitro assessment of cytotoxicity is a critical first step in the preclinical evaluation of this compound. This document provides detailed methodologies for three widely used assays to determine the compound's effect on cell viability, membrane integrity, and induction of apoptosis.

Quantitative Data Summary

While specific experimental data for this compound is not yet publicly available, the following tables provide a template for summarizing quantitative data obtained from in vitro cytotoxicity assays. This structured format allows for easy comparison of the compound's effects across different cell lines and assays.

Table 1: Cell Viability Inhibition by this compound (MTT Assay)

| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |

| e.g., A549 (Lung Carcinoma) | 24 | Data to be filled |

| 48 | Data to be filled | |

| 72 | Data to be filled | |

| e.g., MCF-7 (Breast Cancer) | 24 | Data to be filled |

| 48 | Data to be filled | |

| 72 | Data to be filled | |

| e.g., HepG2 (Hepatocellular Carcinoma) | 24 | Data to be filled |

| 48 | Data to be filled | |

| 72 | Data to be filled |

Table 2: Lactate Dehydrogenase (LDH) Release Induced by this compound

| Cell Line | Treatment Duration (hours) | Concentration (µM) | % Cytotoxicity |

| e.g., A549 | 24 | Concentration 1 | Data to be filled |

| Concentration 2 | Data to be filled | ||

| Concentration 3 | Data to be filled | ||

| e.g., MCF-7 | 24 | Concentration 1 | Data to be filled |

| Concentration 2 | Data to be filled | ||

| Concentration 3 | Data to be filled | ||

| e.g., HepG2 | 24 | Concentration 1 | Data to be filled |

| Concentration 2 | Data to be filled | ||

| Concentration 3 | Data to be filled |

Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)

| Cell Line | Treatment Duration (hours) | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |

| e.g., A549 | 24 | Concentration 1 | Data to be filled | Data to be filled |

| Concentration 2 | Data to be filled | Data to be filled | ||

| e.g., MCF-7 | 24 | Concentration 1 | Data to be filled | Data to be filled |

| Concentration 2 | Data to be filled | Data to be filled | ||

| e.g., HepG2 | 24 | Concentration 1 | Data to be filled | Data to be filled |

| Concentration 2 | Data to be filled | Data to be filled |

Experimental Protocols

Detailed methodologies for three key in vitro cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6]

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution (typically dissolved in DMSO). Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6] Incubate for 3-4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[7][8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10]

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to also prepare a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.[11]

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

-

Stop Reaction and Absorbance Measurement: Add 50 µL of the stop solution (if provided in the kit) to each well.[11] Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can also be used.[11]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Experimental Workflow for LDH Assay

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[13] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

6-well plates or T25 flasks

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen duration.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[12]

-

Cell Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes and resuspending the pellet in PBS.[14]

-

Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Data Analysis: The cell population will be divided into four quadrants:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells (or cells with damaged membranes)

-

Potential Signaling Pathway for Nitroimidazole-Induced Cytotoxicity

References

- 1. benchchem.com [benchchem.com]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 11. cellbiologics.com [cellbiologics.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. bio-protocol.org [bio-protocol.org]

Application Note: Antimicrobial Susceptibility Testing of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1-(4-nitrophenyl)-1H-imidazole belongs to the nitroimidazole class of compounds. Nitroimidazoles are a significant class of synthetic antibiotics used against anaerobic bacteria and protozoa.[] Their mechanism of action typically involves the reduction of the nitro group within microbial cells, creating reactive intermediates that disrupt DNA structure and inhibit cell growth.[][2][3] Given the structural similarity, it is hypothesized that this compound may exhibit similar antimicrobial properties.

This document provides detailed protocols for conducting antimicrobial susceptibility testing (AST) of this novel compound. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] As there is no publicly available data on the antimicrobial activity of this specific compound, the following sections offer a comprehensive framework for its initial evaluation.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] This protocol is adapted from CLSI M07 guidelines.[5][8][9]

Materials:

-

This compound (test compound)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

-

Bacterial strains for testing (e.g., ATCC quality control strains)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer or turbidimeter

-

Incubator (35 ± 1°C)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO. The concentration should be at least 100x the highest desired test concentration to minimize solvent effects.

-

Perform serial two-fold dilutions of the compound in the broth medium across the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

-

Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL.

-

Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).

-

Seal the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.[6][10]

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Protocol 2: Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test widely used in clinical laboratories to assess antimicrobial susceptibility. This protocol is based on EUCAST guidelines.[4][10]

Materials:

-

Mueller-Hinton (MH) agar plates (4.0 ± 0.5 mm depth)

-

Sterile paper disks (6 mm diameter)

-

Test compound solution of a known concentration

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35 ± 1°C)

-

Calipers or ruler for measuring zone diameters

Procedure:

-

Disk Preparation:

-

Impregnate sterile paper disks with a defined amount of the this compound solution.

-

Allow the solvent to evaporate completely in a sterile environment.

-

-

Inoculum Preparation:

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

-

-

Plate Inoculation:

-

Disk Application and Incubation:

-

Within 15 minutes of inoculation, apply the prepared disks firmly onto the agar surface.[11]

-

Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.

-

Invert the plates and place them in an incubator at 35 ± 1°C within 15 minutes of disk application.[11] Incubate for 16-20 hours.

-

-

Result Measurement:

-

After incubation, measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk to the nearest millimeter.

-

Data Presentation

Quantitative data from the experiments should be recorded systematically. The following tables serve as templates for organizing the results.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Microorganism | Strain ID | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | |

| Enterococcus faecalis | ATCC 29212 | |

| Escherichia coli | ATCC 25922 | |

| Pseudomonas aeruginosa | ATCC 27853 | |

| Candida albicans | ATCC 90028 | |

| (Add other tested organisms) |

Table 2: Zone of Inhibition Diameters for this compound

| Microorganism | Strain ID | Disk Content (µg) | Zone Diameter (mm) |

| Staphylococcus aureus | ATCC 25923 | ||

| Escherichia coli | ATCC 25922 | ||

| Pseudomonas aeruginosa | ATCC 27853 | ||

| (Add other tested organisms) |

Visualizations: Workflows and Hypothesized Mechanisms

To clarify the experimental process and potential biological activity, the following diagrams are provided.

Caption: Experimental workflow for antimicrobial susceptibility testing.

The antimicrobial activity of nitroimidazoles is dependent on the reduction of their nitro group, a process that occurs efficiently in anaerobic or microaerophilic environments.[] This leads to the formation of cytotoxic free radicals that damage microbial DNA.[3]

Caption: Hypothesized mechanism of action for a nitroimidazole compound.

References

- 2. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 3. lecturio.com [lecturio.com]

- 4. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. benchchem.com [benchchem.com]